

Augmentin® (Amoxicillin/Clavulanate) Reconstituted Solution: A Technical Guide to Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Augpenin

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of reconstituted Augmentin® (amoxicillin/clavulanate) solutions under various storage conditions. Understanding the stability profile of this combination drug is critical for ensuring its efficacy and safety in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for reconstituted Augmentin® oral suspension?

A1: Reconstituted Augmentin® oral suspension should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] The suspension should not be frozen.[1]

Q2: What is the beyond-use date (BUD) for reconstituted Augmentin® suspension?

A2: The reconstituted suspension must be discarded after 10 days when stored under refrigeration.[3][4] Some sources may recommend a shorter period of 7 days.[1][2] It is crucial to adhere to the manufacturer's specific instructions.

Q3: How does temperature affect the stability of the two active components, amoxicillin and clavulanic acid?

A3: Both amoxicillin and clavulanic acid are susceptible to degradation, but clavulanic acid is significantly more unstable, especially at higher temperatures.^{[5][6][7]} While amoxicillin may remain relatively stable for a period at room temperature, clavulanic acid degrades rapidly, compromising the effectiveness of the combination.^{[5][7][8]}

Q4: Can reconstituted Augmentin® be stored at room temperature?

A4: Storing reconstituted Augmentin® at room temperature is not recommended. Studies have shown significant degradation of clavulanic acid at room temperature (20°C to 29°C), with its concentration dropping below 90% in as little as two days.^[5] One study found that at 28°C, clavulanic acid degradation reached 72.3% after 7 days.^[6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpectedly low or variable experimental results.	Degradation of clavulanic acid due to improper storage.	Ensure the reconstituted solution is consistently stored at 2°C to 8°C and used within the recommended beyond-use date. Prepare fresh solutions for critical experiments.
Visible changes in the reconstituted suspension (e.g., color change, precipitation).	Chemical degradation of the active pharmaceutical ingredients (APIs).	Some color change may be normal, but significant changes could indicate extensive degradation. ^[3] It is advisable to discard the solution and prepare a fresh batch.
Inconsistent results between different batches of reconstituted solution.	Variations in reconstitution procedure or storage conditions.	Standardize the reconstitution protocol, including the volume and temperature of the water used. Ensure precise and consistent storage temperatures.

Stability Data at Different Temperatures

The stability of amoxicillin and clavulanic acid in reconstituted solutions is highly dependent on temperature. The following tables summarize the time it takes for the concentration of each component to decrease to 90% of its initial value (t90), a common measure of stability.

Table 1: Stability of Amoxicillin in Solution at Various Temperatures

Temperature	Time to 90% Potency (t90)
4°C (Refrigerated)	80.3 hours[9][10]
25°C (Room Temperature)	24.8 hours[9][10]
37°C (Elevated Temperature)	9 hours[9][10]

Table 2: Stability of Clavulanic Acid in Solution at Various Temperatures

Temperature	Time to 90% Potency (t90)
4°C (Refrigerated)	152 hours[9][10]
25°C (Room Temperature)	26 hours[9][10]
37°C (Elevated Temperature)	6.4 hours[9][10]

Experimental Protocol: Stability Testing of Reconstituted Augmentin®

This section outlines a general methodology for assessing the stability of reconstituted Augmentin® solutions.

1. Materials and Reagents:

- Augmentin® (amoxicillin/clavulanate) powder for reconstitution
- High-purity water (e.g., USP purified water)
- Reference standards for amoxicillin and clavulanic acid

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
- pH meter
- Temperature-controlled storage units (e.g., refrigerator, incubator)

2. Reconstitution of the Suspension:

- Tap the bottle containing the dry powder to loosen it.
- Accurately add the specified volume of purified water in two portions, shaking vigorously after each addition to ensure complete dissolution.[\[3\]](#)
- Document the initial concentration of amoxicillin and clavulanic acid based on the product's specifications.

3. Storage Conditions:

- Aliquot the reconstituted suspension into multiple sealed containers for each storage condition to be tested (e.g., 2-8°C, 25°C, 37°C).
- Place the containers in the respective temperature-controlled units.

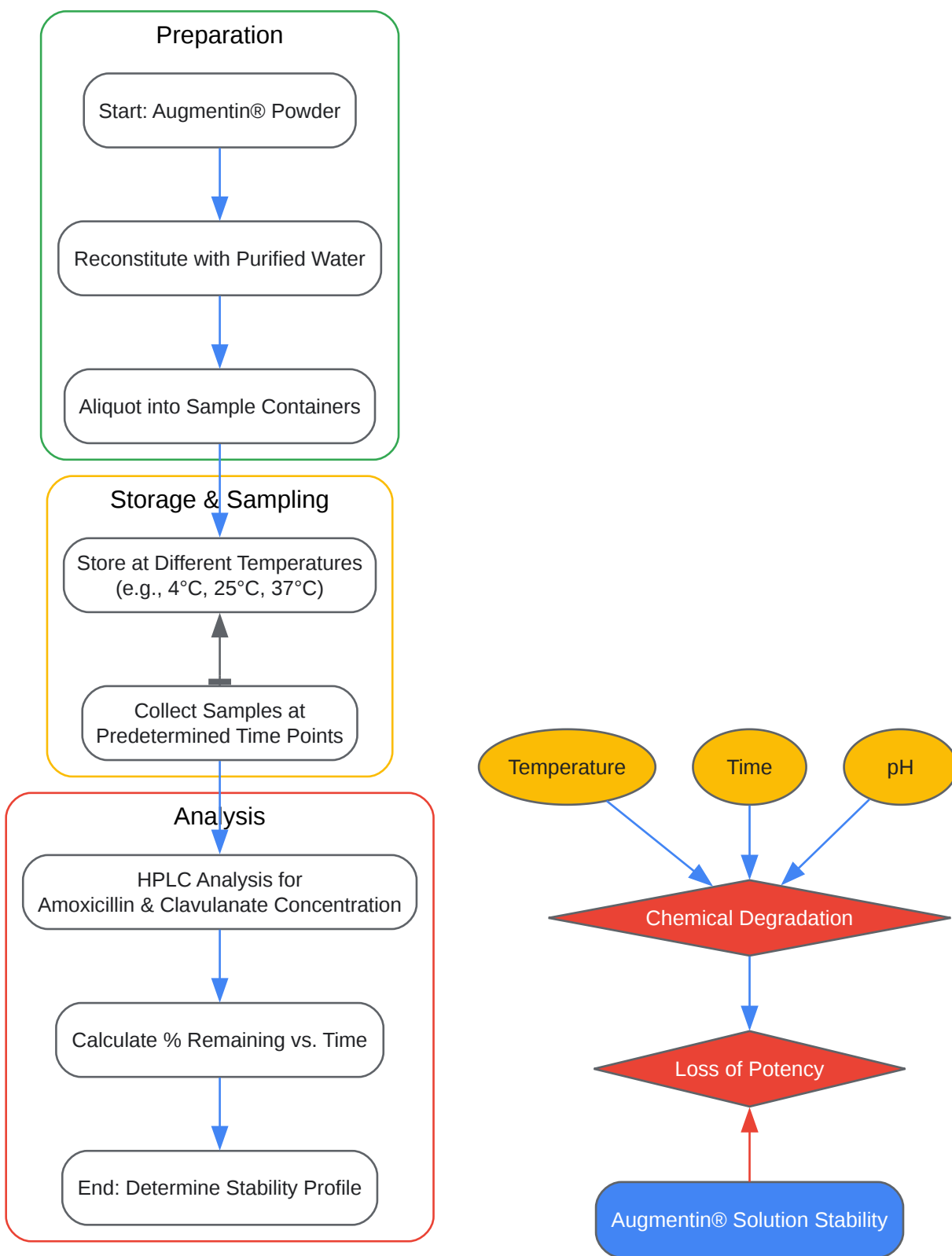
4. Sample Collection and Analysis:

- At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a sample from each storage condition.
- Dilute the samples appropriately with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method to determine the concentrations of amoxicillin and clavulanic acid.[\[5\]](#)[\[11\]](#)

5. Data Analysis:

- Calculate the percentage of the initial concentration remaining for both amoxicillin and clavulanic acid at each time point.
- Plot the percentage remaining versus time for each storage condition.
- Determine the time at which the concentration of each component falls below 90% of the initial concentration.

Visualizations



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